Cas no 1491995-81-3 (tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate)
![tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate structure](https://ja.kuujia.com/scimg/cas/1491995-81-3x500.png)
tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate 化学的及び物理的性質
名前と識別子
-
- AKOS014476150
- 1491995-81-3
- tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate
- EN300-4273112
-
- インチ: 1S/C15H23NO3/c1-11(16-14(18)19-15(2,3)4)5-6-12-7-9-13(17)10-8-12/h7-11,17H,5-6H2,1-4H3,(H,16,18)
- InChIKey: PXAIJCLFGGZJCZ-UHFFFAOYSA-N
- SMILES: O(C(NC(C)CCC1C=CC(=CC=1)O)=O)C(C)(C)C
計算された属性
- 精确分子量: 265.16779360g/mol
- 同位素质量: 265.16779360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 6
- 複雑さ: 278
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 58.6Ų
tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4273112-0.1g |
tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate |
1491995-81-3 | 95.0% | 0.1g |
$490.0 | 2025-03-15 | |
Enamine | EN300-4273112-0.05g |
tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate |
1491995-81-3 | 95.0% | 0.05g |
$468.0 | 2025-03-15 | |
Enamine | EN300-4273112-10.0g |
tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate |
1491995-81-3 | 95.0% | 10.0g |
$2393.0 | 2025-03-15 | |
Enamine | EN300-4273112-0.5g |
tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate |
1491995-81-3 | 95.0% | 0.5g |
$535.0 | 2025-03-15 | |
Enamine | EN300-4273112-1.0g |
tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate |
1491995-81-3 | 95.0% | 1.0g |
$557.0 | 2025-03-15 | |
Enamine | EN300-4273112-0.25g |
tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate |
1491995-81-3 | 95.0% | 0.25g |
$513.0 | 2025-03-15 | |
Enamine | EN300-4273112-2.5g |
tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate |
1491995-81-3 | 95.0% | 2.5g |
$1089.0 | 2025-03-15 | |
Enamine | EN300-4273112-5.0g |
tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate |
1491995-81-3 | 95.0% | 5.0g |
$1614.0 | 2025-03-15 |
tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate 関連文献
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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6. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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8. Back matter
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamateに関する追加情報
Comprehensive Overview of tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate (CAS No. 1491995-81-3)
The compound tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate (CAS No. 1491995-81-3) is a specialized organic molecule with significant applications in pharmaceutical and chemical research. This carbamate derivative is characterized by its unique structural features, including a tert-butyl group and a 4-hydroxyphenyl moiety, which contribute to its reactivity and potential utility in drug discovery. Researchers often explore this compound for its role in synthesizing intermediates for bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents.
In recent years, the demand for tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate has grown due to its relevance in targeted drug delivery systems and precision medicine. With the rise of AI-driven drug discovery, this compound has garnered attention for its potential to optimize molecular interactions in silico before laboratory synthesis. Its CAS number, 1491995-81-3, is frequently searched in databases like PubChem and Reaxys, reflecting its importance in academic and industrial settings.
The synthesis of tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate typically involves multi-step organic reactions, including protection-deprotection strategies for the hydroxyphenyl group. Its stability under various pH conditions makes it a candidate for prodrug formulations, a trending topic in pharmaceutical sciences. Additionally, its compatibility with green chemistry principles aligns with the global push for sustainable chemical processes, a hot topic among environmentally conscious researchers.
Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to characterize this compound. The presence of the carbamate functional group allows for versatile derivatization, enabling its use in combinatorial chemistry libraries. As the pharmaceutical industry shifts toward personalized therapies, compounds like tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate are increasingly valuable for tailoring drug candidates to specific genetic profiles.
From a commercial perspective, suppliers of 1491995-81-3 often highlight its high purity (>98%) and compliance with Good Manufacturing Practices (GMP). This ensures its suitability for preclinical studies and regulatory submissions. The compound’s role in peptide mimetics and small-molecule probes further underscores its interdisciplinary appeal, bridging gaps between chemistry, biology, and medicine.
In conclusion, tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate (CAS No. 1491995-81-3) represents a critical building block in modern drug development. Its structural versatility, coupled with emerging applications in AI-augmented research and sustainable synthesis, positions it as a compound of enduring relevance. As scientific inquiries into kinase modulation and metabolic pathways advance, this molecule will likely remain a focal point for innovation.
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